N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide
Description
Historical Development of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have played a pivotal role in medicinal chemistry since the discovery of sulfanilamide in the early 20th century, which marked the advent of sulfa drugs as antibacterial agents. The structural simplicity of the sulfonamide group (-SO₂NH₂) enabled rapid diversification, leading to compounds with varied biological activities. For instance, early modifications introduced halogenated and alkylated benzene rings, enhancing antibacterial efficacy and broadening therapeutic applications. By the mid-20th century, researchers recognized the potential of benzenesulfonamides beyond antimicrobial use, particularly in targeting enzymes such as carbonic anhydrases (CAs) and protein tyrosine phosphatases (PTPs).
The integration of heterocyclic moieties, such as piperidine and tetrahydropyran, into benzenesulfonamide scaffolds emerged as a strategy to improve pharmacokinetic properties and target selectivity. For example, compounds like 3,4-dimethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide demonstrated enhanced interactions with central nervous system targets due to improved blood-brain barrier permeability. This evolutionary trajectory underscores the adaptability of benzenesulfonamide derivatives in addressing diverse therapeutic challenges.
Significance in Medicinal Chemistry Research
N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide exemplifies the convergence of structural complexity and functional versatility in modern drug design. Its significance lies in three key areas:
- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif, enabling potent inhibition of metalloenzymes like CAs and PTP1B. For instance, benzenesulfonamide derivatives inhibit hCA II and VII isoforms at nanomolar concentrations, making them candidates for anticonvulsant therapies.
- Structural Modularity : The piperidine-tetrahydropyran moiety enhances conformational flexibility, allowing precise interactions with hydrophobic enzyme pockets. This feature is critical for achieving selectivity, as seen in PTP1B inhibitors that avoid off-target effects on homologous phosphatases.
- Drug-Likeness : The compound’s molecular weight (466.58 g/mol) and logP value (~2.8) align with Lipinski’s rules, suggesting favorable oral bioavailability.
| Key Pharmacological Applications of Benzenesulfonamide Derivatives | |
|---|---|
| Target | Therapeutic Area |
| Carbonic anhydrase II/VII | Anticonvulsant, glaucoma |
| Protein tyrosine phosphatase-1B | Type 2 diabetes, obesity |
| Breast cancer receptors (e.g., MCF-7) | Oncology |
Structural Classification and Related Compounds
This compound belongs to the aryl sulfonamide class, characterized by a benzene ring linked to a sulfonamide group. Its structure comprises three distinct domains:
- Benzenesulfonamide Core : Provides enzyme-binding affinity via hydrogen bonding with the sulfonamide group.
- Piperidine Ring : Enhances lipophilicity and enables interactions with G-protein-coupled receptors.
- Tetrahydropyran Moiety : Improves metabolic stability by resisting oxidative degradation.
Related compounds include:
- 2,6-Difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide : Fluorine substitutions increase electronegativity, enhancing binding to CA isoforms.
- 3,4-Dimethoxy Derivatives : Methoxy groups improve solubility and modulate electron distribution for selective CA inhibition.
Current Research Landscape and Knowledge Gaps
Recent studies highlight the compound’s potential in multiple therapeutic areas:
- Antidiabetic Applications : Derivatives like 10a (IC₅₀ = 0.89 µM against PTP1B) reverse insulin resistance in high-fat diet models.
- Oncology : Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives exhibit IC₅₀ values of 12–18 µM against MCF-7 cells.
- Neuropharmacology : Long-duration anticonvulsant effects (up to 6 hours) have been observed in rodent models.
However, critical knowledge gaps persist:
- Mechanistic Elucidation : The exact role of the tetrahydropyran moiety in modulating target affinity remains unclear.
- In Vivo Efficacy : Most studies are limited to preclinical models, necessitating advanced pharmacokinetic/pharmacodynamic (PK/PD) analyses.
- Selectivity Optimization : Off-target interactions with CA isoforms (e.g., hCA I) may limit therapeutic utility.
| Comparative Analysis of Benzenesulfonamide Derivatives | ||
|---|---|---|
| Compound | Target | IC₅₀/EC₅₀ |
| N-{[1-(Oxan-4-yl)...} | PTP1B | 0.89 µM |
| 2-Benzylidene derivative | MCF-7 cells | 12 µM |
| hCA II inhibitor | hCA II | 4.2 nM |
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,17-4-2-1-3-5-17)18-14-15-6-10-19(11-7-15)16-8-12-22-13-9-16/h1-5,15-16,18H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCXNTUGPQPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Research indicates that compounds with a benzenesulfonamide moiety exhibit antibacterial properties. N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide could be evaluated for its efficacy against various bacterial strains, potentially leading to new antibacterial agents .
2. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes, such as acetylcholinesterase and urease. This inhibition is crucial in treating conditions like Alzheimer's disease and certain infections, respectively. Studies have shown that derivatives of benzenesulfonamide can modulate enzyme activity effectively .
3. Cancer Therapy
The sulfonamide group has been associated with anticancer activity, making this compound a candidate for further investigation in cancer therapy. Its potential to inhibit tumor growth through various mechanisms warrants comprehensive studies .
Synthesis and Derivative Development
This compound can be synthesized through multi-step reactions involving piperidine derivatives and benzenesulfonyl chloride. The synthetic pathways can be optimized to enhance yield and purity, which is essential for pharmaceutical applications.
Example Synthesis Pathway
- Starting Materials : Piperidine derivative, benzenesulfonyl chloride.
- Reagents : Base (e.g., triethylamine) for nucleophilic substitution.
- Conditions : Reaction under controlled temperature to avoid decomposition.
- Purification : Recrystallization or chromatography to isolate the desired product.
Case Studies
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition Profile
In another study, the compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. The findings indicated that it could serve as a lead compound for developing treatments for neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and biological activities:
Key Observations:
- Substituent Diversity: The target compound’s oxan-4-yl group distinguishes it from analogues with oxazole (), phenoxyethyl (), or phenylpiperazine () moieties. These substituents influence lipophilicity (e.g., logP values range from ~4.6 for phenylpiperazine derivatives to lower values for polar groups like oxazole ).
- Synthetic Routes : Suzuki coupling () and Pd-catalyzed cross-coupling () are common for introducing aryl/heteroaryl groups, while sulfonamide formation typically involves nucleophilic substitution.
Physicochemical Properties
- Hydrogen Bonding : Compounds with polar groups (e.g., oxazole ) have higher hydrogen bond acceptor counts (e.g., 6 in ), affecting solubility and membrane permeability.
Biological Activity
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide, a compound featuring a piperidine structure with a benzenesulfonamide moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound combines a piperidine ring with an oxane substituent and a benzenesulfonamide group, which is significant for its biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds, particularly focusing on their effects on cancer cell proliferation and migration. For instance, research on similar benzenesulfonamide derivatives has demonstrated significant inhibition of tumor cell growth. One study found that a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) , inhibited tumor cell proliferation and migration while inducing ferroptosis—a form of regulated cell death associated with oxidative stress. The mechanism involved the downregulation of key proteins in the KEAP1-NRF2-GPX4 pathway, showcasing the compound's potential as an anticancer agent .
2. Enzyme Inhibition
Compounds within the benzenesulfonamide class are known for their enzyme inhibitory activities . They have shown effectiveness against various enzymes including acetylcholinesterase (AChE) and urease. In vitro studies indicated that several derivatives exhibited strong inhibitory effects on these enzymes, which are crucial in various physiological and pathological processes .
3. Antibacterial Properties
The antibacterial activity of compounds containing the benzenesulfonamide group has been well-documented. Studies reported moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often linked to enhanced antibacterial properties due to its ability to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Ferroptosis Induction : The compound triggers ferroptosis in cancer cells by increasing reactive oxygen species (ROS) levels and lipid peroxidation, leading to cell death .
- Enzyme Interaction : The sulfonamide moiety interacts with enzyme active sites, inhibiting their function effectively .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
